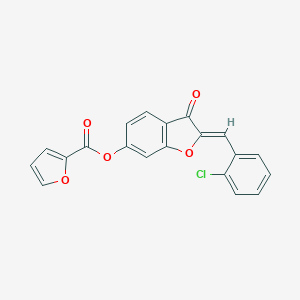
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, commonly known as CBDOF, is a synthetic compound that belongs to the class of benzofuran derivatives. CBDOF has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
CBDOF has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and drug discovery. CBDOF has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo, making it a promising candidate for the development of new therapeutic agents. CBDOF has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of CBDOF is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. CBDOF has been shown to inhibit the activity of certain enzymes and transcription factors involved in inflammation and oxidative stress, leading to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species. CBDOF has also been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
CBDOF has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. CBDOF has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and other immune cells. CBDOF has also been shown to reduce oxidative stress and lipid peroxidation, potentially through the activation of antioxidant enzymes and the inhibition of reactive oxygen species. In addition, CBDOF has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the modulation of various signaling pathways involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
CBDOF has several advantages for use in lab experiments, including its potent activity, high selectivity, and low toxicity. CBDOF can be easily synthesized in the lab using standard chemical techniques, and its activity can be easily measured using various biochemical and cellular assays. However, CBDOF also has some limitations, including its poor solubility in aqueous solutions and its potential for non-specific binding to cellular components. These limitations can be overcome through the use of appropriate solvents and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on CBDOF, including its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. CBDOF has been shown to exhibit neuroprotective effects in vitro and in vivo, potentially through the modulation of various signaling pathways involved in neuronal survival and function. CBDOF may also have applications in the treatment of other diseases, such as cardiovascular disease and diabetes, through its anti-inflammatory and antioxidant activities. Further research is needed to fully understand the mechanism of action of CBDOF and to develop more potent and selective derivatives for use in therapeutic applications.
Synthesemethoden
The synthesis of CBDOF involves the reaction of 2-chlorobenzaldehyde with furan-2-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then treated with 2,3-dihydrobenzofuran-6-carboxylic acid to yield the final product, CBDOF. The synthesis of CBDOF is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO5/c21-15-5-2-1-4-12(15)10-18-19(22)14-8-7-13(11-17(14)26-18)25-20(23)16-6-3-9-24-16/h1-11H/b18-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKLJJBDNDNRRO-ZDLGFXPLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[2-(3,4-dimethoxyphenyl)-1-[2-(dimethylazaniumyl)ethyl]-4,5-dioxopyrrolidin-3-ylidene]-(4-methylphenyl)methanolate](/img/structure/B357024.png)
![N-(Furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357025.png)
![2-(benzylsulfanyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357026.png)
![3-chloro-4-ethoxy-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide](/img/structure/B357029.png)
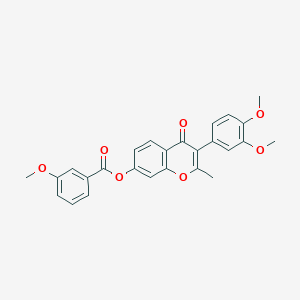

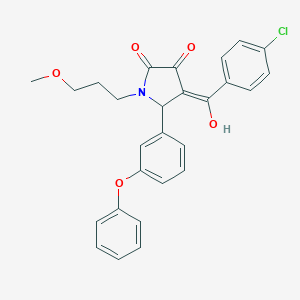
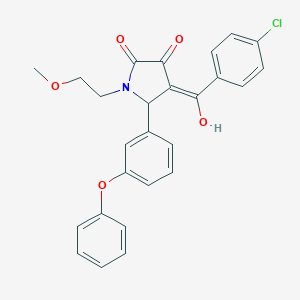
![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B357037.png)
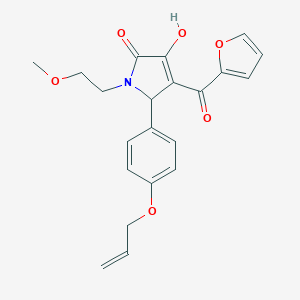


![4-{1-acetyl-3-[2-(acetyloxy)-5-chlorophenyl]-4,5-dihydro-1H-pyrazol-5-yl}-2-methoxyphenyl acetate](/img/structure/B357048.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B357049.png)